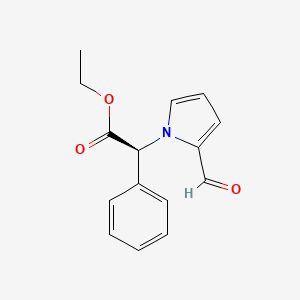
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting biological pathways. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which may further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings.
Phenyl Acetate: An ester with a phenyl group, similar to Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate.
Uniqueness
This compound is unique due to the presence of the pyrrole ring and formyl group, which confer distinct chemical properties and potential biological activities not found in simpler esters.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl (2S)-2-(2-formylpyrrol-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m0/s1 |
InChI Key |
LIKLLBNWKMRJST-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N2C=CC=C2C=O |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















